molecular formula C17H15N3O2 B10983822 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B10983822
M. Wt: 293.32 g/mol
InChI Key: VNFNXTJGGRSYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a methoxy group

Preparation Methods

The synthesis of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy and pyrrole groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-8-7-13(12-15(16)20-10-4-5-11-20)19-17(21)14-6-2-3-9-18-14/h2-12H,1H3,(H,19,21)

InChI Key

VNFNXTJGGRSYHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.